3-(Formylamino)-1H-pyrazole-4-carboxamide

Catalog No.
S828154
CAS No.
22407-20-1
M.F
C5H6N4O2
M. Wt
154.129
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Formylamino)-1H-pyrazole-4-carboxamide

CAS Number

22407-20-1

Product Name

3-(Formylamino)-1H-pyrazole-4-carboxamide

IUPAC Name

5-formamido-1H-pyrazole-4-carboxamide

Molecular Formula

C5H6N4O2

Molecular Weight

154.129

InChI

InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10)

InChI Key

MKVXRGIJTKYXPR-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)N)NC=O

Synonyms

3-Formamidopyrazole-4-carboxamide; Allopurinol Impurity B; USP Allopurinol Related Compound B;

Allopurinol Related Compound B is an impurity of allopurinol. Allopurinol is a purine analog and a structural isomer of the naturally available purine in the body, hypoxanthine. It is also a powerful xanthine oxidase inhibitor. It is widely utilized against purine and pyrimidine metabolic disorders that give rise to an excess of uric acid in humans.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

3-(Formylamino)-1H-pyrazole-4-carboxamide (CAS 22407-20-1) is a heterocyclic building block derived from the formylation of 3-amino-1H-pyrazole-4-carboxamide. Its primary role in process chemistry and drug discovery is as a direct and quality-controlled precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is the core of the widely used pharmaceutical agent Allopurinol and numerous developmental kinase inhibitors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)]

Substituting this compound with its un-formylated precursor, 3-amino-1H-pyrazole-4-carboxamide, in syntheses requiring a cyclization with a formyl equivalent (like formamide) introduces significant process variability. Co-mingling the formylation and cyclization steps into a one-pot reaction from the raw amine complicates reaction control and can lead to a more challenging impurity profile in the final product. Procuring the isolated 3-(formylamino)-1H-pyrazole-4-carboxamide allows for purification and characterization at a critical intermediate stage, which is a standard practice for enhancing reproducibility and purity in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as Allopurinol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)]

Ensures Purity as a Characterized Precursor in Allopurinol GMP Synthesis

3-(Formylamino)-1H-pyrazole-4-carboxamide is formally recognized as 'USP Allopurinol Related Compound B', a specified impurity and key intermediate in the production of Allopurinol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)] Standard manufacturing routes to Allopurinol involve the cyclization of a pyrazole precursor with formamide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)] Procuring this specific, pre-formylated intermediate provides a characterized, high-purity entry point into the final, critical ring-closing reaction. This contrasts with starting from 3-amino-1H-pyrazole-4-carboxamide, which would require an in-situ formylation where impurities cannot be easily removed before the subsequent cyclization, potentially impacting the final API's purity and yield.

Evidence DimensionProcess Control & Purity Assurance
Target Compound DataDefined, characterizable intermediate ('USP Allopurinol Related Compound B'). Allows for purification before the final cyclization step.
Comparator Or Baseline3-Amino-1H-pyrazole-4-carboxamide. Requires a one-pot formylation and cyclization, offering no intermediate purification point.
Quantified DifferenceNot a direct yield comparison, but a qualitative process advantage critical for GMP compliance and batch-to-batch consistency.
ConditionsSynthesis of Allopurinol via reaction with formamide or other formylating agents.

For API manufacturing, starting with a well-defined and purified intermediate is critical for controlling the final product's impurity profile and ensuring regulatory compliance.

Enables Efficient Access to the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold for Kinase Inhibitor Discovery

The pyrazolo[3,4-d]pyrimidine core, directly synthesized from this compound, is a foundational scaffold for a multitude of potent kinase inhibitors targeting enzymes crucial in oncology and immunology, such as Bruton's tyrosine kinase (BTK), JAK, and p21-activated kinase 4 (PAK4).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)] For example, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, key structures in many kinase inhibitors, relies on precursors like 3-amino-pyrazole-4-carboxamide, for which our target compound is the direct, protected equivalent for cyclization.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqvaN2vKvF5jhXXdEoPK-u1r0bZVp_3Ss8JTMY-maYT7NHKI9YDECAxdT8ab0fAnowgBROo47mgeI3rZc0HMz7iVoZeFlgjL-8KTFn16KXSaq6af1VpiMwJPHHq9FnmoY3pbD2CH12Hu7QLCx-SZDIWiF164knmwzdaz8bP5cVwxwKyqFszE6jGIOX7Nkr--Fhtx-I6LBzHPh-53yZQW1MV72YsYykJizmmkb9hj6q8DcvFn2e5gXir5O8sWurDr61gvgG)] Procuring 3-(formylamino)-1H-pyrazole-4-carboxamide allows medicinal chemists to bypass early-stage pyrazole synthesis and directly access the high-value heterocyclic core, accelerating the generation of diverse compound libraries.

Evidence DimensionPrecursor Suitability for Scaffold Synthesis
Target Compound DataProvides direct, controlled entry to the pyrazolo[3,4-d]pyrimidine core.
Comparator Or BaselineSynthesis from basic starting materials (e.g., malononitrile derivatives). This is a multi-step, lower-value starting point.
Quantified DifferenceReduces the number of synthetic steps required to reach the core scaffold, saving significant time and resources in a discovery program.
ConditionsGeneral synthesis of substituted pyrazolo[3,4-d]pyrimidines for medicinal chemistry applications.

This compound serves as a high-value starting material that accelerates drug discovery timelines by providing rapid access to a clinically-validated and highly sought-after chemical scaffold.

Process Development and Scale-Up for Allopurinol Manufacturing

Ideal for use in process development and GMP-compliant manufacturing of Allopurinol where isolating and controlling the purity of the direct precursor to the final cyclization is paramount for achieving high-purity API and consistent batch yields.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)]

Scaffold Synthesis for Kinase Inhibitor Drug Discovery Programs

Serves as an advanced starting material for medicinal chemistry campaigns to rapidly generate libraries of substituted pyrazolo[3,4-d]pyrimidines for screening against various protein kinase targets implicated in cancer and inflammatory diseases.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)]

Synthesis of Labeled or Modified Allopurinol Analogs

The well-defined nature of this intermediate makes it a suitable precursor for the synthesis of isotopically labeled Allopurinol for metabolic studies or for creating novel analogs where modification of the pyrimidine ring is desired after its formation.

XLogP3

-0.8

Wikipedia

5-formylamino-1H-pyrazole-4-carboxamide

Dates

Last modified: 08-15-2023

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